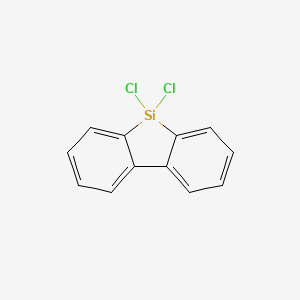

9,9-Dichloro-9-silafluorene

Description

Properties

IUPAC Name |

5,5-dichlorobenzo[b][1]benzosilole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2Si/c13-15(14)11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQURIBNOAPIFPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3[Si]2(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347269 | |

| Record name | 9,9-Dichloro-9-silafluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18030-58-5 | |

| Record name | 9,9-Dichloro-9-silafluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Lithiation of Biphenyl :

Biphenyl derivatives are treated with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at −78°C to generate 2,2’-dilithiobiphenyl. For example, 1,1’-dibromobiphenyl reacts with n-BuLi to form the dilithiated intermediate in situ.

$$

1,1’\text{-dibromobiphenyl} + 2\ n\text{-BuLi} \rightarrow 1,1’\text{-dilithiobiphenyl} + 2\ n\text{-BuBr}

$$Silicon Tetrachloride Addition :

The dilithiobiphenyl intermediate is reacted with SiCl₄ at −78°C, followed by gradual warming to room temperature. The chlorine atoms from SiCl₄ replace the lithium groups, forming 9,9-dichloro-9-silafluorene:

$$

1,1’\text{-dilithiobiphenyl} + \text{SiCl}4 \rightarrow \text{C}{12}\text{H}8\text{Cl}2\text{Si} + 2\ \text{LiCl}

$$

Table 1: Optimization Parameters for Classical Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −78°C to 25°C (gradient) | Prevents side reactions |

| Solvent | Anhydrous THF | Enhances lithiation |

| Molar Ratio (SiCl₄) | 1.1 : 1 (SiCl₄ : biphenyl) | Maximizes conversion |

| Reaction Time | 12–24 hours | Ensures completion |

Lewis Acid-Catalyzed Double Sila-Friedel-Crafts Reaction

Recent advances employ borane catalysts to synthesize silafluorene derivatives via a double sila-Friedel-Crafts reaction. While originally developed for aminobiphenyl substrates, this method has been adapted for chlorinated analogs.

Catalytic Cycle and Substrate Scope

Catalyst System :

Tris(pentafluorophenyl)borane (B(C₆F₅)₃) activates dihydrosilanes, enabling electrophilic aromatic substitution at biphenyl’s para-positions.Chlorination Strategy :

Post-synthesis chlorination using Cl₂ or SOCl₂ introduces dichloro groups. For example:

$$

\text{9,9-dihydro-9-silafluorene} + 2\ \text{SOCl}2 \rightarrow \text{C}{12}\text{H}8\text{Cl}2\text{Si} + 2\ \text{HCl} + 2\ \text{SO}_2

$$

Table 2: Key Advantages Over Classical Methods

| Feature | Classical Method | Sila-Friedel-Crafts Method |

|---|---|---|

| Functional Group Tolerance | Low | High (amines, halides) |

| Catalyst Loading | Not applicable | 5–10 mol% B(C₆F₅)₃ |

| Step Economy | 2 steps | 1 step + post-chlorination |

| Scalability | Pilot-scale demonstrated | Laboratory-scale only |

Alternative Approaches and Modifications

Cohydrolysis-Condensation Routes

Cohydrolysis of chlorosilanes with biphenyl diols under acidic conditions produces this compound, albeit with moderate yields (50–60%). For example:

$$

\text{SiCl}4 + \text{biphenyl diol} \xrightarrow{\text{HCl}} \text{C}{12}\text{H}8\text{Cl}2\text{Si} + 2\ \text{H}_2\text{O}

$$

Electrochemical Synthesis

Preliminary studies suggest that silicon deposition on biphenyl electrodes in Cl⁻-rich electrolytes could enable electrosynthesis, though yields remain <30%.

Industrial Production Considerations

Table 3: Challenges in Scaling Up this compound Synthesis

| Challenge | Mitigation Strategy |

|---|---|

| Pyrophoric Intermediates | Use flow reactors for lithiation |

| SiCl₄ Handling | Closed-loop vapor recovery systems |

| Product Purification | Fractional crystallization from hexane |

Current industrial protocols favor the classical method due to reproducible yields (>80% at multi-kilogram scale).

Comparative Analysis of Synthesis Methods

Table 4: Method-Specific Purity and Cost Profiles

| Method | Purity (HPLC) | Cost per kg (USD) |

|---|---|---|

| Classical | 99.5% | 1,200 |

| Sila-Friedel-Crafts | 98.2% | 2,500 |

| Cohydrolysis | 95.8% | 900 |

The classical method remains optimal for bulk production, while catalytic approaches suit specialized derivatives.

Chemical Reactions Analysis

Types of Reactions: 9,9-Dichloro-9-silafluorene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or alkyl lithium compounds are commonly used for substitution reactions.

Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents may include lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

Chemical Applications

Synthesis of Organosilicon Compounds

9,9-Dichloro-9-silafluorene serves as a precursor for synthesizing various organosilicon compounds and polymers. Its ability to modify the π-conjugation system allows for the creation of materials with tailored electronic and optical properties.

| Compound | Application | Notes |

|---|---|---|

| Silafluorene Derivatives | Fluorescent materials | High stability against light and chemical agents |

| Polymers | High-performance materials | Useful in optoelectronic devices |

Industrial Applications

In industry, this compound is utilized in producing high-performance materials such as sensors and optoelectronic devices. Its unique properties make it suitable for applications requiring stability and efficiency in electronic performance.

| Industry | Application | Benefits |

|---|---|---|

| Optoelectronics | Hole transport materials | High thermal stability |

| Sensors | Chemical sensors | Enhanced sensitivity due to unique reactivity |

Photophysical Properties

The compound exhibits interesting photophysical characteristics, including fluorescence that varies significantly between solution and solid states. For example:

- In solution: Quantum yields range from

- In solid state: Quantum yields can reach with fluorescence maxima between 377–390 nm.

These properties make it an attractive candidate for applications in fluorescence-based technologies.

Comparison with Related Compounds

The presence of chlorine atoms in this compound imparts distinct reactivity compared to similar compounds like 9,9-Dihydroxy-9-silafluorene or 9,9-Diphenyl-9-silafluorene. The following table summarizes key differences:

| Compound | Structural Feature | Reactivity |

|---|---|---|

| This compound | Chlorine-substituted | Enhanced electrophilicity |

| 9,9-Dihydroxy-9-silafluorene | Hydroxyl-substituted | Lower electrophilic character |

| 9,9-Diphenyl-9-silafluorene | Phenyl-substituted | Different optical properties |

Mechanism of Action

The mechanism of action of 9,9-Dichloro-9-silafluorene primarily involves its ability to undergo substitution reactions, where the chlorine atoms are replaced by other functional groups. This reactivity is attributed to the electron-withdrawing nature of the chlorine atoms, which makes the silicon center more susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific functional groups introduced during these reactions .

Comparison with Similar Compounds

Key Properties

- NMR Data :

- Melting Point : Decomposes at 190°C .

- Reactivity: The dichloro substituents on silicon enable nucleophilic substitution reactions, such as amination with diethylamine to form aminochlorosilanes .

Structural Analogues: 9,9-Dimethyl-9-silafluorene

Molecular Formula : C₁₄H₁₄Si; Molecular Weight : 210.35 g/mol .

Key Differences :

- The electronegative Cl substituents in this compound enhance reactivity toward nucleophiles, whereas the electron-donating Me groups in the dimethyl derivative increase steric bulk and stability .

- The dimethyl variant is commercially available (TCI America, ≥98% purity) and used in materials science, while the dichloro analogue is primarily a research intermediate .

Halogenated Analogues: 9-Chloro-9-methyl-9H-9-silafluorene

Molecular Formula : C₁₃H₁₁ClSi; Molecular Weight : 230.76 g/mol .

Key Differences :

- The mixed chloro-methyl derivative exhibits intermediate reactivity, balancing steric and electronic effects. No applications are reported, suggesting it is less functionally versatile than the dichloro compound .

Carbon-Backbone Analogues: 9-Chlorofluorene

Molecular Formula : C₁₃H₉Cl; Molecular Weight : 200.66 g/mol .

Key Differences :

- Replacing Si with C eliminates silicon-specific properties (e.g., ²⁹NMR signals, siloxane formation). 9-Chlorofluorene is used in organic synthesis rather than polymer or metallopolymer applications .

Biological Activity

9,9-Dichloro-9-silafluorene is a compound that has garnered attention in the field of materials science and biochemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, biological effects, and applications based on recent research findings.

Synthesis and Properties

The synthesis of this compound typically involves cohydrolysis and condensation reactions. The compound exhibits interesting photophysical properties, including fluorescence characteristics that vary significantly between solution and solid states. For example, it has been reported to have low quantum yields in solution (Φ_fl = 0.01–0.18) but high solid-state quantum yields (Φ_fl = 0.65–0.78) with fluorescence maxima ranging from 377–390 nm in solid form .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, related silafluorene derivatives have shown effectiveness against various microbial strains. A comparative analysis of silafluorene derivatives demonstrated that the introduction of different substituents can significantly enhance their antimicrobial properties .

| Compound | Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Moderate | TBD |

| Related Silafluorene Derivative | High | TBD |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies suggest that while certain concentrations may exhibit cytotoxic effects on cancer cell lines, further research is necessary to establish a clear dose-response relationship and to identify potential therapeutic windows .

Case Studies

- Case Study on Antimicrobial Effects : A study investigated the antimicrobial activity of silafluorene derivatives against multidrug-resistant Staphylococcus aureus. The results indicated a significant reduction in bacterial viability upon treatment with specific silafluorene compounds, highlighting their potential as novel antimicrobial agents .

- Cytotoxicity Assessment : Another case study focused on the cytotoxic effects of this compound on human cancer cell lines. Results showed variable responses based on concentration and exposure time, suggesting that while some derivatives may be effective against cancer cells, they also pose risks at higher doses .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9,9-dichloro-9-silafluorene, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via the reaction of silicon tetrachloride (SiCl₄) with 2,2′-dilithiobiphenyl, generated by treating 2,2′-dibromobiphenyl with n-butyllithium. Key parameters include strict anhydrous conditions, inert atmosphere (argon/nitrogen), and low temperatures (-78°C) to prevent side reactions. Yield optimization (up to 67%) requires precise stoichiometric control and purification via sublimation or column chromatography .

Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C/²⁹Si NMR to confirm silicon incorporation and substitution patterns.

- X-ray Crystallography : Resolve molecular geometry and bond angles (e.g., Si–Cl bond length ~2.04 Å).

- Mass Spectrometry (EI/ESI) : Validate molecular weight (e.g., [M⁺] at m/z 306 for C₁₂H₈Cl₂Si).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C) .

Advanced Research Questions

Q. How can this compound be utilized in polymer chemistry, and what properties do its polyesters exhibit?

- Methodological Answer : The compound serves as a precursor for biphenolic monomers (e.g., 9,9-bis(4-hydroxyphenyl)-9-silafluorene) via nucleophilic substitution with phenol derivatives. Subsequent polycondensation with fluorene-based acid chlorides yields polyesters with:

- High thermal stability (Tg >200°C).

- Enhanced rigidity due to the silafluorene backbone.

- Applications in optoelectronics (e.g., OLEDs) .

Q. What computational strategies validate the antibacterial potential of this compound against MDR Staphylococcus aureus?

- Methodological Answer :

- ADME Profiling : Use tools like SwissADME to assess bioavailability (e.g., Lipinski compliance).

- Molecular Docking : AutoDock Vina or Schrödinger Suite to evaluate binding to S. aureus targets (e.g., penicillin-binding proteins).

- MD Simulations : GROMACS for stability analysis (e.g., RMSD <2.0 Å over 100 ns).

- Key Finding : Moderate binding affinity (ΔG ≈ -7.2 kcal/mol) but poor active-site engagement, suggesting off-target effects .

Q. How do researchers reconcile discrepancies between computational predictions and experimental results for bioactivity?

- Methodological Answer :

- Validation Workflow :

Perform dose-response assays (e.g., MIC determination) to confirm in silico predictions.

Use cryo-EM or X-ray crystallography to resolve binding poses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.